N-cyclododecyl-2-phenoxypropanamide
Description
N-Cyclododecyl-2-phenoxypropanamide is a synthetic amide derivative characterized by a cyclododecyl group attached to the nitrogen atom and a phenoxy substituent at the 2-position of the propanamide backbone.
Properties
Molecular Formula |
C21H33NO2 |
|---|---|
Molecular Weight |
331.5g/mol |
IUPAC Name |
N-cyclododecyl-2-phenoxypropanamide |
InChI |
InChI=1S/C21H33NO2/c1-18(24-20-16-12-9-13-17-20)21(23)22-19-14-10-7-5-3-2-4-6-8-11-15-19/h9,12-13,16-19H,2-8,10-11,14-15H2,1H3,(H,22,23) |
InChI Key |
BFCMYVKPLOVJLZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCCCCCCCCC1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1CCCCCCCCCCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity: The cyclododecyl group in this compound confers higher hydrophobicity (LogP ~5.2) compared to the diphenylethyl analog (LogP ~4.8). This may limit aqueous solubility but enhance membrane permeability.
- Stability : The diphenylethyl analog exhibits superior stability due to its compatibility with cyclodextrin inclusion complexes, a strategy less feasible for the bulky cyclododecyl group .
- Aromatic Interactions: The methoxynaphthalene moiety in the diphenylethyl analog enables stronger π-π stacking compared to the simpler phenoxy group in the cyclododecyl derivative.
Supramolecular Behavior
Cyclodextrin inclusion complexes are well-documented for enhancing drug solubility and stability. While (S)-naproxen forms stable complexes with native cyclodextrins (stability constant ~1,200 M⁻¹), the cyclododecyl derivative’s steric bulk likely reduces its affinity for such hosts. In contrast, the diphenylethyl analog’s methoxynaphthalene group facilitates stronger host-guest interactions, as seen in its improved stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
